molecular formula C25H26O6 B14851643 (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

Cat. No.: B14851643
M. Wt: 422.5 g/mol
InChI Key: FBVQKNJIYRJQBU-JINQPTGOSA-N
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Description

The compound (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one is a complex organic molecule with a unique structure that includes multiple hydroxyl groups and a pyranochromenone core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one typically involves multiple steps, including the formation of the pyranochromenone core and the introduction of the hydroxyl and alkyl groups. Common synthetic routes may include:

    Formation of the Pyranochromenone Core: This step often involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, bromine, sulfuric acid, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction may yield fully saturated compounds.

Scientific Research Applications

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the pyranochromenone core may interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one: can be compared with other similar compounds, such as:

    Coumarins: Similar in structure but lack the pyrano ring.

    Flavonoids: Share the hydroxylated aromatic ring but have different core structures.

    Chalcones: Possess a similar aromatic ring but have a different arrangement of functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and the pyranochromenone core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-21(31-25)13-22-23(24(17)29)19(28)12-20(30-22)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,20,26-27,29H,4,9,12H2,1-3H3/t20-,25?/m0/s1

InChI Key

FBVQKNJIYRJQBU-JINQPTGOSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)O[C@@H](CC3=O)C4=C(C=C(C=C4)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C

Origin of Product

United States

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